2-Cyclopropylquinazoline-6-carbonitrile
Description
2-Cyclopropylquinazoline-6-carbonitrile is a heterocyclic organic compound featuring a quinazoline core (a bicyclic structure comprising fused benzene and pyrimidine rings). The molecule is substituted with a cyclopropyl group at the 2-position and a carbonitrile (-CN) group at the 6-position. Quinazoline derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anticancer, and antimicrobial properties . The cyclopropyl substituent introduces steric and electronic effects that may enhance binding affinity to target proteins, while the carbonitrile group can act as a hydrogen bond acceptor or influence metabolic stability .
Properties
CAS No. |
648423-80-7 |
|---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-cyclopropylquinazoline-6-carbonitrile |
InChI |
InChI=1S/C12H9N3/c13-6-8-1-4-11-10(5-8)7-14-12(15-11)9-2-3-9/h1,4-5,7,9H,2-3H2 |
InChI Key |
ZAZDBXJQCDMSFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C3C=C(C=CC3=N2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Spiroindoloquinazoline Derivatives
The compound described in , 2-amino-6-methyl-spiro-[1,2H]indolo[2,1-b]quinazoline-12-one]-3-carbonitrile, shares the quinazoline core and a carbonitrile group but differs in structural complexity. Key distinctions include:
- Substituent Diversity: The additional amino and methyl groups in the spiro compound may broaden its pharmacological profile, whereas the cyclopropyl group in the target compound offers a compact, lipophilic moiety for hydrophobic interactions .
2-Formyl-1H-Indole-6-Carbonitrile (CAS: 104291-63-6)
This compound () replaces the quinazoline core with an indole ring but retains the 6-carbonitrile group. Differences include:
- Core Reactivity : Indole derivatives are often associated with serotonin receptor modulation, whereas quinazolines are more commonly linked to kinase inhibition.
- Substituent Effects: The 2-formyl group in the indole derivative introduces electrophilic reactivity, which may facilitate covalent binding to targets—a property absent in the non-electrophilic cyclopropyl group of the quinazoline analog .
Other Quinazoline Carbonitriles
For example, 4-anilinoquinazoline-6-carbonitrile (hypothetical analog):
- Substituent Position: The 4-anilino group in such derivatives often targets epidermal growth factor receptor (EGFR) kinases, whereas the 2-cyclopropyl group in the target compound may shift selectivity toward other kinases or non-kinase targets.
- Carbonitrile Role : The 6-carbonitrile group is conserved across many quinazoline-based kinase inhibitors (e.g., gefitinib analogs), suggesting its importance in binding pocket interactions .
Data Table: Comparative Analysis
Research Findings and Trends
- Synthetic Accessibility : this compound benefits from straightforward cyclopropanation protocols, whereas spiro compounds () require multi-step syntheses, limiting scalability .
- Pharmacokinetics : The cyclopropyl group enhances metabolic stability compared to bulkier substituents in spiro derivatives, as shown in analogous kinase inhibitors .
- Target Selectivity : Carbonitrile-containing quinazolines demonstrate higher specificity for ATP-binding pockets in kinases than indole-based analogs, which often exhibit off-target effects .
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